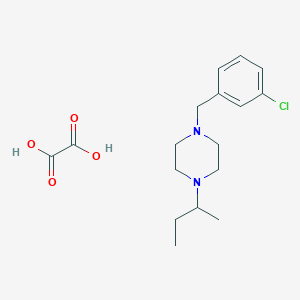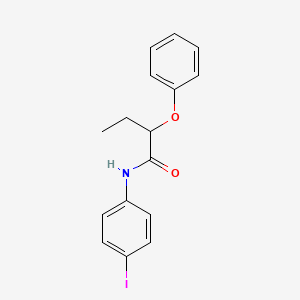![molecular formula C26H31NO3 B5153800 N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B5153800.png)
N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide, also known as ADB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound was first synthesized in Japan in 2013 and has since been found in various illicit products marketed as “legal highs” or “designer drugs”. ADB-FUBINACA has been classified as a Schedule I controlled substance in the United States, indicating that it has a high potential for abuse and no accepted medical use.
Mécanisme D'action
The mechanism of action of N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide is similar to that of THC, as it binds to the CB1 receptor and activates signaling pathways that result in the release of neurotransmitters such as dopamine and serotonin. This can lead to a range of psychoactive effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
Studies have found that N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide can cause a range of physiological and biochemical effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to affect the release of hormones such as cortisol and prolactin, which play important roles in regulating stress and reproductive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide has several advantages for use in laboratory experiments, including its potency and selectivity for the CB1 receptor. However, its high potential for abuse and lack of accepted medical use limit its usefulness in clinical research.
Orientations Futures
Future research on N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide should focus on its potential therapeutic applications, particularly in the treatment of conditions such as chronic pain, anxiety, and depression. Additionally, further studies are needed to investigate the long-term effects of N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide use and its potential for addiction and abuse.
Méthodes De Synthèse
The synthesis of N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide involves the reaction of 5-(1-adamantyl)-2-methylbenzene-1-carboxylic acid with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain the final compound.
Applications De Recherche Scientifique
N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide has been used in various scientific studies to investigate its pharmacological properties and potential therapeutic applications. One study found that N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide has a high affinity for the CB1 receptor, which is the primary target of the endocannabinoid system in the brain. This suggests that N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide may have similar effects to delta-9-tetrahydrocannabinol (THC), the main psychoactive compound found in cannabis.
Propriétés
IUPAC Name |
N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-16-4-5-21(26-13-17-6-18(14-26)8-19(7-17)15-26)11-24(16)27-25(28)20-9-22(29-2)12-23(10-20)30-3/h4-5,9-12,17-19H,6-8,13-15H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWRHSRKLDVKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC(=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(Adamantan-1-YL)-2-methylphenyl]-3,5-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5153722.png)

![4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-fluorobenzoate](/img/structure/B5153729.png)
![1-(4-methylphenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5153736.png)
![1-(3-fluorobenzyl)-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5153741.png)


![5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5153762.png)
![N-(4-methyl-2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)-2-furamide](/img/structure/B5153786.png)
![1-phenyl-N-{2-[3-(1H-pyrazol-1-yl)propyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}cyclopropanecarboxamide](/img/structure/B5153787.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5153791.png)

![2-methoxy-N-(1-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5153807.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-bromophenol](/img/structure/B5153814.png)